molecular formula C16H16O5S B8796684 2-(4-Formylphenoxy)ethyl 4-methylbenzenesulfonate

2-(4-Formylphenoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B8796684
M. Wt: 320.4 g/mol
InChI Key: UWKGVCOHDLGCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08691850B2

Procedure details

At RT, 12.6 ml (90.3 mmol) of triethylamine and a solution of 13.77 g (72.2 mmol) of toluene-4-sulphonyl chloride in 200 ml of dichloromethane are successively added dropwise with stirring to a solution of 10.0 g (60.2 mmol) of 4-(2-hydroxyethoxy)benzaldehyde in 300 ml of dichloromethane. The reaction mixture is stirred at RT for 12 h. After addition of 0.15 g (1.2 mmol) of 4-N,N-dimethylaminopyridine, the mixture is stirred at RT for another 4 h. 250 ml of saturated aqueous sodium bicarbonate solution are then added, and the mixture is extracted three times with in each case 100 ml of dichloromethane. The combined organic phases are dried over sodium sulphate. After removal of the solvent on a rotary evaporator, the crude product is purified chromatographically on silica gel 60 (mobile phase gradient cyclohexane→ethyl acetate).
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
13.77 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1.[OH:19][CH2:20][CH2:21][O:22][C:23]1[CH:30]=[CH:29][C:26]([CH:27]=[O:28])=[CH:25][CH:24]=1.C(=O)(O)[O-].[Na+]>ClCCl>[CH3:18][C:8]1[CH:13]=[CH:12][C:11]([S:14]([O:19][CH2:20][CH2:21][O:22][C:23]2[CH:30]=[CH:29][C:26]([CH:27]=[O:28])=[CH:25][CH:24]=2)(=[O:16])=[O:15])=[CH:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13.77 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OCCOC1=CC=C(C=O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
4-N,N-dimethylaminopyridine
Quantity
0.15 g
Type
reactant
Smiles
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at RT for another 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with in each case 100 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the crude product is purified chromatographically on silica gel 60 (mobile phase gradient cyclohexane→ethyl acetate)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCOC1=CC=C(C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.